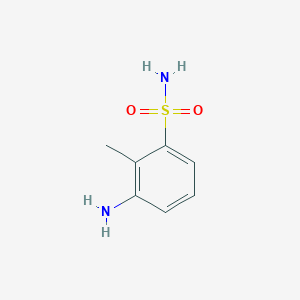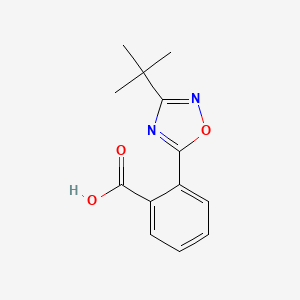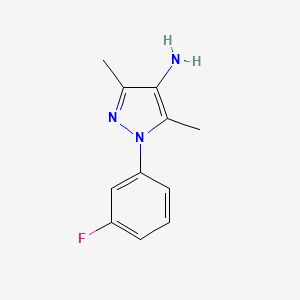
1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine
Vue d'ensemble
Description
1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C11H12FN3 and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Interactions
- Molecular Structure Analysis : A study by Bustos et al. (2015) explored the molecular structures of derivatives of 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine. They noted nonplanar structures with dihedral angles varying significantly. The study also highlighted the presence of weak intermolecular interactions such as C-H...O and π-π interactions, which are crucial in the field of crystallography and molecular design.
Synthesis and Process Development
- Synthesis of Novel Antibacterial Candidates : Yang et al. (2014) developed an environmentally benign route for large-scale preparation of novel oxazolidinone antibacterial candidates, including derivatives of this compound. This study Yang et al. (2014) is significant in pharmaceutical manufacturing, especially in the large-scale synthesis of complex organic compounds.
Material Science and Engineering
- Modification of Polymeric Compounds : Aly and El-Mohdy (2015) investigated the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including derivatives of this compound. Their research Aly and El-Mohdy (2015) highlighted improvements in thermal stability and biological activities of the modified polymers, relevant for medical applications.
Corrosion Inhibition
- Corrosion Inhibition : Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds (derivatives of this compound) on the corrosion of iron. The study Chetouani et al. (2005) found these compounds to be efficient inhibitors, which is significant in material science, particularly in corrosion prevention.
Crystallography and Molecular Structure
- Crystal Structure Analysis : Abdel-Wahab et al. (2013) analyzed the crystal structure of a compound closely related to this compound. They found that the central pyrazole ring adopts an envelope conformation and is involved in various intermolecular interactions Abdel-Wahab et al. (2013). This research is crucial in understanding the structural properties of such compounds.
Electrochemical Behavior
- Electrochemical Investigations : A study by Arshad et al. (2017) on the electrochemical behavior of arylazapyrazole derivatives, including this compound, showed the compounds' reduction mechanisms and kinetics Arshad et al. (2017). This research is important in the field of electrochemistry and material science.
Chemical Synthesis
- Synthesis and Characterization : Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines and their derivatives using a compound similar to this compound Rahmani et al. (2018). This study is relevant in the synthesis of complex heterocyclic compounds, which are essential in various chemical industries.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-7-11(13)8(2)15(14-7)10-5-3-4-9(12)6-10/h3-6H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVQLYYBMGQTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
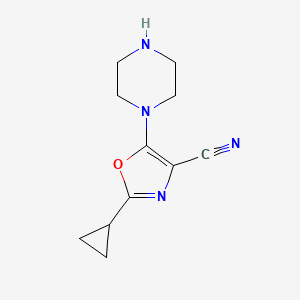
![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)
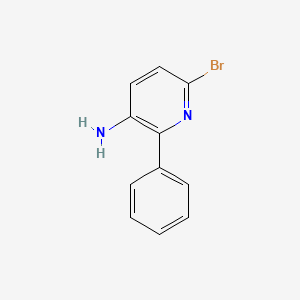
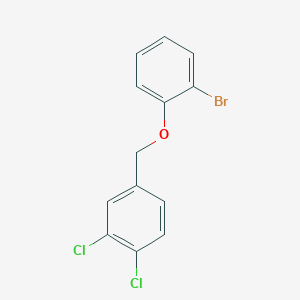
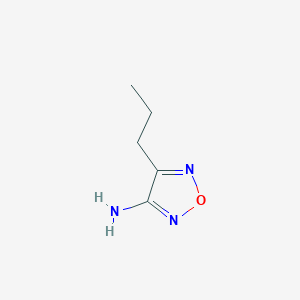
![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)
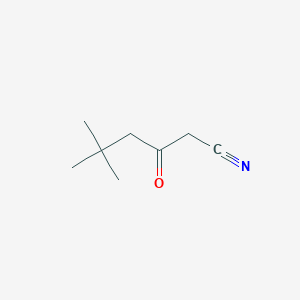
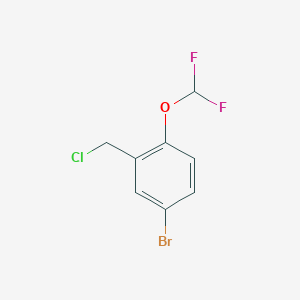
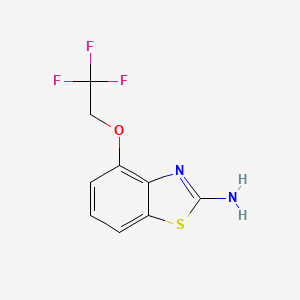
![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)
